The compound (1S,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic structure that features a nitrogen atom within its ring system, classified as an azabicyclo compound. Its molecular formula is , and it has a molecular weight of approximately 255.31 g/mol. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group, which is commonly used in organic synthesis to protect amines during
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and bioactive compounds.
The synthesis of (1S,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves:
Various synthetic routes may be employed depending on the starting materials available and desired yields .
The primary applications of (1S,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid include:
Due to its structural characteristics, it may also find applications in materials science and supramolecular chemistry.
Several compounds share structural similarities with (1S,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octane-8-carboxylic acid | 1250997-29-5 | Similar bicyclic structure but different functionalization |
| 2-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetic acid | 1375471-83-2 | Contains an acetic acid moiety |
| tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Not Provided | Hydroxyl group introduces additional reactivity |
These compounds exhibit unique properties due to variations in their functional groups and stereochemistry, which can influence their biological activity and synthetic utility.
The 8-azabicyclo[3.2.1]octane scaffold, a hallmark of tropane alkaloids, has historically been constructed via cyclization reactions starting from acyclic precursors. A prominent method involves the use of cycloalkane-1,3-diones as starting materials. For instance, Hajos et al. demonstrated that methyl-2-cyclopentane-1,3-dione reacts with activated olefins like acrolein to yield bicyclo[3.2.1]octane derivatives. This approach, however, often requires stoichiometric reagents and suffers from moderate yields.
In a patent by CN102452981B, ethyl cyclopentanone-2-carboxylate was condensed with N,N-diethoxymethyl-benzylamine in the presence of trichloromethylsilane to form 1-ethoxycarbonyl-3-benzyl-8-carbonyl-3-azabicyclo[3.2.1]octane. This method achieved a 58% yield, highlighting the utility of silicon-based reagents in facilitating cyclization. The reaction’s success hinges on the precise control of pH and temperature during workup, as premature hydrolysis can lead to byproducts.
Key challenges in traditional pathways include:
Recent advances in asymmetric catalysis have enabled direct enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. A review by Rodríguez et al. emphasizes desymmetrization strategies using achiral tropinone derivatives. For example, organocatalyzed Michael additions to cyclohexenone derivatives generate stereocenters with >90% enantiomeric excess (ee).
Notably, Buono et al. developed a phosphine-catalyzed intramolecular cyclization of cycloalkanediones tethered to activated olefins. This method produced bicyclo[3.2.1]octane-6-carboxylates with five stereogenic centers in high diastereoselectivity (dr > 10:1). The reaction’s outcome depends critically on the base and solvent; ethanol with potassium carbonate favored the bicyclic product, while stronger bases led to retro-Dieckmann fragmentation.
Table 1: Comparison of Asymmetric Methods for 8-Azabicyclo[3.2.1]octane Synthesis
| Method | Catalyst/Reagent | Yield (%) | ee (%) | Key Reference |
|---|---|---|---|---|
| Organocatalyzed Michael addition | L-Proline | 75 | 92 | |
| Phosphine-catalyzed cyclization | n-Bu3P | 68 | – | |
| Enzymatic desymmetrization | Lipase PS | 81 | 99 |
These methods highlight the shift toward catalytic, atom-economical processes that avoid chiral auxiliaries.
The Boc group serves as a critical protective strategy for the nitrogen atom in 8-azabicyclo[3.2.1]octane derivatives. Its introduction enhances solubility in organic solvents and prevents undesired side reactions during subsequent functionalization.
In the synthesis of (1S,5S)-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid, the Boc group is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions. The patent CN102452981B illustrates this step in the preparation of 1-ethoxycarbonyl-3-benzyl-8-carbonyl-3-azabicyclo[3.2.1]octane, where the Boc group stabilizes the intermediate during hydrazone formation.
Key Advantages of Boc Protection:
The carboxylic acid at position 3 is often introduced via oxidation of a methyl ester or through carboxylation of a metallated intermediate. For example, 8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS 1159826-74-0) exhibits a molecular weight of 255.31 g/mol and a density of 1.196 g/cm³, properties critical for its handling in synthetic workflows.